molecular formula C10H7F3N2O B1198361 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one CAS No. 58721-76-9

7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one

Cat. No.: B1198361
CAS No.: 58721-76-9
M. Wt: 228.17 g/mol
InChI Key: JBCMJMNWLFZJNV-UHFFFAOYSA-N
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Description

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 7th position and a trifluoromethyl group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)aniline and suitable quinoline derivatives.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the quinoline ring system. This can be achieved through various methods, including the Skraup synthesis or the Friedländer synthesis.

    Amination: The introduction of the amino group at the 7th position is typically achieved through nucleophilic substitution reactions. Common reagents used for this purpose include ammonia or primary amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be employed to modify the functional groups on the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinoline ring. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Researchers use the compound as a probe to study biological processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays and drug discovery.

Mechanism of Action

The mechanism of action of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, facilitating binding and modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methylquinolin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    7-Aminoquinolin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)quinolin-2(1H)-one: Lacks the amino group at the 7th position.

Uniqueness

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-amino-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMJMNWLFZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207425
Record name 7-Amino-4-trifluoromethyl-2-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58721-76-9
Record name 7-Amino-4-trifluoromethyl-2-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC337973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Amino-4-trifluoromethyl-2-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Phenylenediamine (28.84 g, 0.26 mole), ethyl trifluoroacetoacetate (49.12 g, 0.26 mole), and ZnCl2 (44 g) were refluxed in 280 ml ethanol containing 10 ml isopropanol for 18 hours. The reaction mixture was poured into 1600 ml iced water containing 10 ml. conc. HCl and let stand at room temperature 2 hours. The solid was filtered, washed with water and air dried. The product was recrystallized from 800 ml boiling ethanol to give 18.63 g (31%) 7-amino-4-trifluoromethylquinolone (AFQ).
Quantity
28.84 g
Type
reactant
Reaction Step One
Quantity
49.12 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
44 g
Type
catalyst
Reaction Step One
Name
Quantity
1600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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